4-Amino-3-hydroxypiperidine

Description

The exact mass of the compound 4-Amino-3-hydroxypiperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Amino-3-hydroxypiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-hydroxypiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

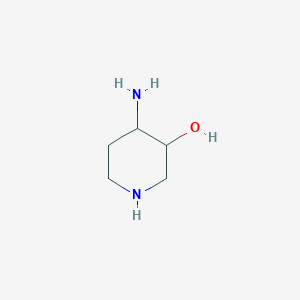

Structure

3D Structure

Properties

IUPAC Name |

4-aminopiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBKPWNFXFUDOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391004-19-5 | |

| Record name | 1391004-19-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Chiral Pool Synthesis of 4-Amino-3-hydroxypiperidine

Abstract

The 4-amino-3-hydroxypiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the chiral core of numerous therapeutic agents. Its vicinal amino alcohol functionality, embedded within a conformationally restricted piperidine ring, provides a valuable platform for developing potent and selective drug candidates. Achieving stereochemical control during its synthesis is paramount, as the biological activity is often confined to a single stereoisomer. This technical guide provides an in-depth exploration of synthetic strategies for 4-amino-3-hydroxypiperidine, focusing on the principles and practices of chiral pool synthesis. We will dissect established routes from readily available, enantiopure starting materials such as carbohydrates and amino acids, offering field-proven insights into experimental design, reaction mechanisms, and protocol execution. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this critical synthetic challenge.

Introduction: The Strategic Value of the 4-Amino-3-hydroxypiperidine Core

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals.[1][2] When functionalized with a 1,2-amino alcohol moiety, as in 4-amino-3-hydroxypiperidine, the resulting scaffold presents three-dimensional diversity crucial for specific molecular interactions with biological targets like enzymes and receptors.[3] The synthesis of this structure, however, presents a significant stereochemical challenge: controlling the relative and absolute configuration of the two contiguous stereocenters at C3 and C4.

While methods like asymmetric synthesis or the resolution of racemic mixtures are viable, they often involve costly catalysts, chiral auxiliaries, or the loss of 50% of the material.[4][5] Chiral pool synthesis offers an elegant and often more economical alternative.[6][7][8] This strategy leverages the inherent chirality of abundant natural products—such as carbohydrates, amino acids, and terpenes—as inexpensive starting materials.[6][8] The core principle is to devise a synthetic pathway that transfers the existing, well-defined stereochemistry of the starting material to the target molecule, thereby circumventing the need to create chirality from scratch.

This guide will focus on two primary classes of chiral pool precursors for the synthesis of 4-amino-3-hydroxypiperidine: carbohydrates and amino acids. We will examine the logic behind precursor selection and the key transformations required to morph these natural scaffolds into the desired piperidine core.

Strategic Precursor Selection from the Chiral Pool

The success of a chiral pool synthesis hinges on identifying a starting material whose stereochemical framework can be efficiently mapped onto the target structure. For (3R,4R)-4-amino-3-hydroxypiperidine, the ideal precursor should contain the requisite stereocenters or functionalities that can be readily converted to them.

-

Carbohydrates (e.g., 2-Deoxy-D-ribose): Sugars are unparalleled in their stereochemical richness. 2-Deoxy-D-ribose, for instance, possesses the correct relative stereochemistry at C3 and C4 that can be translated to the C3 and C4 positions of the target piperidine. The synthetic challenge lies in selectively modifying the hydroxyl groups and constructing the heterocyclic ring.[5]

-

Amino Acids (e.g., D-Glutamic Acid, L-Serine): Amino acids provide a natural source of both a stereocenter and a nitrogen atom. D-Glutamic acid can serve as a precursor where its C4 carboxylate is transformed into the C4-amino group of the piperidine, and the C2-amino group becomes the ring nitrogen.[4][9] L-Serine can be used to construct piperidinone intermediates that are then further elaborated.[10]

The following sections detail the synthetic pathways originating from these precursor classes.

Synthesis from Carbohydrate Precursors: The 2-Deoxy-D-Ribose Approach

One of the most effective strategies for synthesizing derivatives of 4-amino-3-hydroxypiperidine utilizes 2-deoxy-D-ribose. This approach capitalizes on the sugar's inherent stereochemistry to set the C3 and C4 centers of the piperidine ring.[5] The general workflow involves reductive amination to form the ring, followed by functional group manipulations to install the C4-amino group.

Workflow: Carbohydrate to Piperidine

Caption: General synthetic workflow from 2-deoxy-D-ribose.

Detailed Synthetic Protocol and Rationale

The synthesis of (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol, a representative target, exemplifies this strategy.[5]

Step 1: Reductive Amination and Cyclization The open-chain form of 2-deoxy-D-ribose is reacted with a primary amine, such as benzylamine, to form an intermediate imine/enamine, which is then reduced in situ with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). This tandem reaction directly forms the piperidine ring.

-

Experimental Protocol:

-

Dissolve 2-deoxy-D-ribose (1.0 eq) in methanol.

-

Add benzylamine (1.1 eq) and stir for 1 hour at room temperature to facilitate imine formation.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise. The choice of NaBH₃CN is critical; it is selective for the iminium ion over the aldehyde, preventing reduction of the starting sugar.

-

Maintain the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

-

Work up the reaction with an aqueous basic solution and extract with an organic solvent.

-

Step 2: Hydroxyl Activation and Nucleophilic Substitution With the ring formed, the primary hydroxyl group is typically protected to prevent interference. The remaining secondary hydroxyl at the C4 position is then activated for displacement.

-

Experimental Protocol:

-

Selectively protect the primary C5 hydroxyl group (e.g., as a silyl ether).

-

Activate the C4 hydroxyl group as a good leaving group, typically by converting it to a mesylate or tosylate using methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine or pyridine. This step proceeds with retention of configuration.

-

Displace the leaving group with an azide source (e.g., sodium azide in DMF). This is a classical Sₙ2 reaction, which proceeds with inversion of configuration at the C4 center. This inversion is crucial for establishing the final desired trans relationship between the C3-hydroxyl and C4-amino groups.

-

Step 3: Reduction of the Azide The azide is reduced to the primary amine.

-

Experimental Protocol:

-

Dissolve the azido-piperidine intermediate in a suitable solvent like methanol or ethanol.

-

Add a catalyst, typically 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. This method is clean and efficient, with dinitrogen gas as the only byproduct.

-

This sequence provides a robust and stereocontrolled route to the desired 4-amino-3-hydroxypiperidine scaffold, with the stereochemistry dictated by the carbohydrate starting material.

Synthesis from Amino Acid Precursors: The D-Glutamic Acid Approach

D-Glutamic acid is another excellent chiral pool starting material, providing the C2, C3, C4, and C5 atoms of the piperidine backbone, along with the ring nitrogen.[9]

Synthetic Pathway: D-Glutamic Acid to Piperidine

Caption: Synthetic pathway from D-glutamic acid.

Detailed Synthetic Protocol and Rationale

This route transforms the amino acid into a piperidone intermediate, which is then further elaborated. A published synthesis of (R)-3-aminopiperidine illustrates the core transformations.[9]

Step 1: Protection and Reduction The synthesis begins by protecting the amino group (e.g., as a Boc-carbamate) and esterifying the carboxylic acids. The ester at the C5 position is then selectively reduced to a primary alcohol.

-

Causality: The N-Boc group is chosen for its stability under various conditions and its ease of removal under acidic conditions. The reduction of the ester to the alcohol sets the stage for the cyclization step.

Step 2: Activation and Intramolecular Cyclization The newly formed primary alcohol is activated (e.g., mesylation), and the molecule is induced to cyclize via intramolecular displacement by the nitrogen atom, forming the piperidine ring.

-

Experimental Protocol:

-

Dissolve the N-Boc protected amino alcohol (1.0 eq) in a chlorinated solvent like dichloromethane at 0 °C.

-

Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (1.2 eq).

-

Upon completion, the reaction mixture is warmed to room temperature, and a base is added to promote cyclization and deprotection/rearrangement to the final piperidone.

-

Step 3: Elaboration of the Piperidone The resulting piperidone can be converted to the 4-amino-3-hydroxypiperidine target through several steps. This typically involves stereoselective reduction of the ketone to introduce the C3-hydroxyl group and subsequent conversion of the C4 position (derived from the original C4-carboxylate) into the amino group. Biocatalytic reduction using ketoreductases can be a highly effective method for achieving high enantioselectivity in the ketone reduction step.[11][12][13]

Comparative Analysis of Synthetic Routes

To provide a clear overview for strategic decision-making, the described chiral pool approaches are summarized below.

| Parameter | Route from 2-Deoxy-D-Ribose | Route from D-Glutamic Acid |

| Starting Material | 2-Deoxy-D-Ribose | D-Glutamic Acid |

| Key Advantage | Direct installation of C3/C4 stereochemistry. | Readily provides the piperidine backbone and N-atom. |

| Key Challenge | Multiple protection/deprotection steps. | Stereocontrol during ketone reduction and C4 functionalization. |

| Core Strategy | Intermolecular reductive amination/cyclization. | Intramolecular cyclization to form a piperidone intermediate. |

| Stereocontrol | Substrate-controlled (chirality from sugar). | Substrate and reagent-controlled (e.g., asymmetric reduction). |

Conclusion and Future Perspectives

Chiral pool synthesis provides powerful and economically viable pathways to enantiopure 4-amino-3-hydroxypiperidine. By strategically selecting starting materials like carbohydrates or amino acids, chemists can leverage nature's stereochemical legacy to construct this pharmaceutically important scaffold with high fidelity. The choice between routes depends on factors such as the desired final stereoisomer, scale-up considerations, and available expertise.

The future of this field will likely see an increased integration of biocatalysis with traditional chemical methods.[6] Chemoenzymatic approaches, such as using ketoreductases for stereoselective ketone reductions, can simplify synthetic sequences and improve overall efficiency and greenness.[14][15] As the demand for complex chiral molecules continues to grow, the intelligent and creative application of the chiral pool will remain a cornerstone of modern organic synthesis.

References

-

ResearchGate. (n.d.). 3-Substituted-4-hydroxypiperidine and its application (A); synthesis of... Retrieved from [Link]

-

Ren, H., & Sherman, D. H. (2020). Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids. Accounts of Chemical Research, 53(7), 1346–1357. Available at: [Link]

-

Glinkerman, C. M., et al. (2021). Diastereodivergent synthesis of chiral tetrahydropyrrolodiazepinediones via a one-pot intramolecular aza-Michael/lactamization sequence. Tetrahedron, 95, 132338. Available at: [Link]

-

Gao, X., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Catalysts, 12(3), 318. Available at: [Link]

- Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

-

DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

-

Lyu, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8235. Available at: [Link]

-

Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(12), 3669-3683. Available at: [Link]

- Google Patents. (n.d.). WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.

- Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.

-

Siler, D. A., Mighion, J. D., & Sorensen, E. J. (2018). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. The Journal of organic chemistry, 83(1), 30–44. Available at: [Link]

-

Morgan, B., et al. (2013). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 11(36), 6135-6143. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. Available at: [Link]

- Google Patents. (n.d.). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.

-

Snaith, J. S., et al. (2007). Stereoselective synthesis of 3,4-disubstituted and 3,4,5-trisubstituted piperidines by Lewis acid-catalysed ene cyclisation of 4-aza-1,7-dienes. Organic & Biomolecular Chemistry, 5(17), 2824-2834. Available at: [Link]

-

Wang, Z. G., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 182(2), 657-670. Available at: [Link]

-

ResearchGate. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective synthesis of 3,4-disubstituted and 3,4,5-trisubstituted piperidines by Lewis acid-catalysed ene cyclisation of 4-aza-1,7-dienes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate | 203503-03-1 | Benchchem [benchchem.com]

- 4. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 5. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diastereodivergent synthesis of chiral tetrahydropyrrolodiazepinediones via a one-pot intramolecular aza-Michael/lactamization sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

4-Amino-3-hydroxypiperidine: A Strategic Chiral Building Block in Drug Discovery

[1]

Executive Summary

The 4-amino-3-hydroxypiperidine scaffold represents a privileged structural motif in modern medicinal chemistry.[1][2] Characterized by two contiguous stereocenters on a saturated nitrogen heterocycle, this building block offers unique vectors for hydrogen bonding and defined spatial orientation of pharmacophores.[1] Its utility spans from increasing aqueous solubility in lipophilic drug candidates to serving as a critical intermediate in the synthesis of kinase inhibitors (e.g., Chk1, Pdk1) and next-generation anti-infectives.[1] This guide provides a technical deep-dive into the synthesis, stereochemical control, and application of this versatile moiety.[1]

Structural Significance & Stereochemistry[3]

The Pharmacophore

The piperidine ring is the most frequently used heterocycle in FDA-approved drugs.[1] However, the 3,4-disubstituted pattern offers distinct advantages over the more common 4-monosubstituted variants:

-

Dipolar Vectors: The vicinal amino-alcohol motif creates a specific dipole moment that can lock the conformation of the ring or interact with polar pockets in enzyme active sites (e.g., the ribose-binding pocket of kinases).[1]

-

Solubility Enhancement: The addition of a hydroxyl group adjacent to the amine significantly lowers the LogP (lipophilicity) while providing a handle for metabolic stability or prodrug strategies.[1]

Stereochemical Landscape

The molecule possesses two chiral centers at C3 and C4, resulting in four possible stereoisomers.[1] Control over the relative configuration (cis vs. trans) is the primary synthetic challenge.[1]

| Configuration | Relationship | Synthetic Access Route | Key Characteristic |

| (3R, 4R) / (3S, 4S) | Trans | Epoxide Ring Opening | Thermodynamic product; Anti-periplanar opening.[1] |

| (3R, 4S) / (3S, 4R) | Cis | Syn-dihydroxylation or Inversion | Kinetic control required; often requires protection strategies.[1] |

Synthetic Strategies

To ensure high enantiopurity and scalability, two primary routes are recommended: the Epoxide Opening Route (Chemical) for trans-isomers and the Biocatalytic Route (Enzymatic) for establishing the C3 chiral center.[1]

Pathway A: The Epoxide Opening (Trans-Selective)

This is the industry-standard method for generating the trans-amino-alcohol motif.[1] It relies on the inherent stereoelectronic preference of nucleophiles to open epoxides in an anti-diaxial fashion (Fürst-Plattner rule).[1]

Mechanism:

-

Precursor: N-Protected-1,2,3,6-tetrahydropyridine.[1]

-

Epoxidation: Reaction with m-CPBA yields the rac-epoxide (or chiral epoxide if using Jacobsen epoxidation).[1]

-

Ring Opening: Nucleophilic attack by an azide or amine source at C4.[1]

Pathway B: Biocatalytic Resolution

For high optical purity (>99% ee), enzymatic reduction of N-Boc-3-piperidone is superior.[1]

-

Enzyme: KRED (Ketoreductase) or AKR (Aldo-Keto Reductase).[1]

-

Outcome: Delivers (S)- or (R)-3-hydroxypiperidine, which serves as the substrate for subsequent C4 functionalization.[1]

Visualization of Synthetic Logic[1]

Caption: Figure 1. Dual synthetic workflows for accessing the 4-amino-3-hydroxypiperidine core. Top: Chemical route to trans-isomer.[1][3] Bottom: Biocatalytic route to chiral alcohol.

Detailed Experimental Protocol

Target: Synthesis of trans-4-Amino-1-Boc-3-hydroxypiperidine (Racemic or Chiral depending on epoxide source). Scale: Gram-scale laboratory prep.

Phase 1: Epoxidation[1]

-

Dissolve 10.0 g (54.6 mmol) of N-Boc-1,2,3,6-tetrahydropyridine in 150 mL of dichloromethane (DCM).

-

Cool the solution to 0°C using an ice bath.

-

Add m-chloroperbenzoic acid (m-CPBA, 70%, 1.2 eq) portion-wise over 30 minutes. Note: Exothermic reaction.[1]

-

Stir at room temperature for 16 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1]

-

Quench with saturated aqueous Na₂SO₃ to destroy excess peroxide, then wash with saturated NaHCO₃ (3x) to remove m-chlorobenzoic acid.[1]

-

Concentrate to yield N-Boc-3,4-epoxypiperidine as a clear oil (Yield: ~90-95%).

Phase 2: Regioselective Ring Opening[1]

-

Dissolve the epoxide (5.0 g) in EtOH/H₂O (8:2 v/v).

-

Add Sodium Azide (NaN₃, 3.0 eq) and Ammonium Chloride (NH₄Cl, 1.5 eq).

-

Reflux at 80°C for 12 hours. The azide ion attacks the C4 position preferentially due to steric and electronic factors.[1]

-

Extract with EtOAc, dry over MgSO₄, and concentrate.

-

Result: trans-4-Azido-3-hydroxypiperidine.[1]

Phase 3: Staudinger Reduction (or Hydrogenation)[1]

-

Dissolve the crude azide in THF.

-

Add Triphenylphosphine (PPh₃, 1.2 eq) and water (1 mL). Stir at RT for 4 hours (Staudinger reaction).

-

Alternative: Hydrogenation with Pd/C (10 wt%) under H₂ (1 atm) in MeOH for 2 hours.

-

Purification: Flash column chromatography (DCM/MeOH/NH₄OH 90:9:1).

-

Final Product: trans-4-Amino-1-Boc-3-hydroxypiperidine (White solid).

Applications in Drug Discovery[1]

Kinase Inhibitors (Chk1 & Pdk1)

The trans-4-amino-3-hydroxypiperidine motif acts as a potent solvent-exposed tail in kinase inhibitors.[1]

-

Mechanism: The C3-hydroxyl group often forms a hydrogen bond with the hinge region or the ribose-binding pocket residues (e.g., Asp or Glu), improving potency by 10-100 fold compared to the non-hydroxylated analog.[1]

-

Example: In Chk1 inhibitors, this moiety replaces the solubilizing piperazine ring, reducing HERG liability while maintaining solubility.[1]

Anti-Infectives (Malaria & HCV)

Recent studies in J. Med.[1] Chem. highlight this scaffold in 2,8-disubstituted-1,5-naphthyridines targeting Plasmodium falciparum PI4K.

-

Role: The polar amino-alcohol mimics the transition state of the lipid substrate, disrupting the parasite's membrane formation.[1]

Quantitative Comparison of Scaffolds

| Property | 4-Aminopiperidine | 4-Amino-3-Hydroxypiperidine | Impact |

| cLogP | 1.2 | 0.4 | Improved aqueous solubility |

| tPSA (Ų) | 26.0 | 46.2 | Enhanced polar interactions |

| H-Bond Donors | 1 | 2 | Additional binding vector |

| Chiral Centers | 0 | 2 | Higher selectivity potential |

Quality Control & Validation

To ensure the integrity of the chiral building block, the following analytical parameters must be met:

-

NMR Validation:

-

Chiral HPLC:

References

-

Syntheses of Trans-4-amino-3-hydroxypiperidine Derivatives

-

Epoxide Opening Methodology

-

Arkivoc, 2008 (ii), 134-144.[1] "Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration."

-

-

Biocatalytic Synthesis (Enzymatic Reduction)

-

Applied Biochemistry and Biotechnology, 2017, 181, 1080–1090.[1] "Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction."

-

-

Applications in Malaria (PI4K Inhibitors)

-

Commercial Building Block Data

Spectroscopic Characterization of 4-Amino-3-hydroxypiperidine: A Technical Guide

This technical guide provides an in-depth exploration of the spectroscopic signature of 4-Amino-3-hydroxypiperidine (C₅H₁₂N₂O, MW: 116.16 g/mol [1]), a key chiral building block in medicinal chemistry. For researchers in drug discovery and development, a thorough understanding of the spectral characteristics of such molecules is paramount for structural verification, purity assessment, and quality control. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of 4-Amino-3-hydroxypiperidine, offering both practical experimental protocols and detailed interpretation of the expected spectral features.

Molecular Structure and Stereochemistry

4-Amino-3-hydroxypiperidine is a saturated heterocyclic compound featuring a piperidine ring substituted with an amino group at the 4-position and a hydroxyl group at the 3-position. The presence of two chiral centers at C3 and C4 gives rise to four possible stereoisomers. The stereochemistry significantly influences the molecule's biological activity and its spectroscopic properties, particularly the NMR spectrum.

Caption: Structure of 4-Amino-3-hydroxypiperidine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-Amino-3-hydroxypiperidine, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the molecule.

Experimental Protocol: NMR Data Acquisition

Sample Preparation: A standard operating procedure for preparing an NMR sample of a small molecule like 4-Amino-3-hydroxypiperidine is as follows:

-

Weigh approximately 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[2]

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Given the polar nature of the analyte, deuterium oxide (D₂O) or methanol-d₄ (CD₃OD) are appropriate choices. D₂O is often preferred as the N-H and O-H protons will exchange with deuterium, simplifying the spectrum.

-

Transfer the solution to a 5 mm NMR tube.[3]

-

Ensure the solution is free of particulate matter. If necessary, filter the solution through a small plug of glass wool into the NMR tube.

Instrument Parameters (for a 500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~12 ppm.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Temperature: 298 K.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: ~220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Predicted ¹H NMR Data

The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for 4-Amino-3-hydroxypiperidine. These predictions are based on established chemical shift ranges for similar aliphatic amines and alcohols.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2ax, H-6ax | 2.9 - 3.2 | ddd | J(gem) ≈ 12-13, J(ax-ax) ≈ 10-12, J(ax-eq) ≈ 3-4 |

| H-2eq, H-6eq | 2.4 - 2.7 | ddd | J(gem) ≈ 12-13, J(ax-eq) ≈ 3-4, J(eq-eq) ≈ 2-3 |

| H-3 | 3.5 - 3.8 | m | - |

| H-4 | 2.8 - 3.1 | m | - |

| H-5ax | 1.8 - 2.1 | m | - |

| H-5eq | 1.4 - 1.7 | m | - |

| NH, NH₂, OH | 1.5 - 4.0 (broad) | s (broad) | Exchangeable with D₂O |

Interpretation of the ¹H NMR Spectrum

The proton NMR spectrum of 4-Amino-3-hydroxypiperidine is expected to be complex due to the overlapping signals of the methylene protons on the piperidine ring.

-

Ring Protons: The protons on the piperidine ring will appear in the range of approximately 1.4 to 3.8 ppm. The protons adjacent to the nitrogen (H-2 and H-6) will be the most deshielded and appear further downfield. The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts and exhibit geminal coupling.

-

Methine Protons: The proton at C3 (H-3), being attached to a carbon bearing a hydroxyl group, is expected to be in the 3.5 - 3.8 ppm region. The proton at C4 (H-4), adjacent to the amino group, will likely be found between 2.8 and 3.1 ppm.

-

Exchangeable Protons: The protons of the amino (NH₂) and hydroxyl (OH) groups, as well as the amine proton on the ring (NH), are exchangeable. In a solvent like CDCl₃, they would appear as broad singlets. In D₂O, these protons will exchange with deuterium, and their signals will disappear, which is a key diagnostic feature.

-

Stereochemistry: The coupling constants between adjacent axial protons (J(ax-ax)) are typically large (10-12 Hz), while axial-equatorial (J(ax-eq)) and equatorial-equatorial (J(eq-eq)) couplings are smaller. Analysis of these coupling constants in a high-resolution spectrum can help determine the relative stereochemistry of the amino and hydroxyl groups.

Caption: Predicted ESI-MS/MS fragmentation of 4-Amino-3-hydroxypiperidine.

Conclusion

The comprehensive spectroscopic analysis of 4-Amino-3-hydroxypiperidine through NMR, IR, and MS provides a detailed and validated fingerprint of the molecule. By understanding the expected spectral data and the underlying principles of each technique, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their downstream applications in drug development and medicinal chemistry.

References

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

-

SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

Sources

The 4-Amino-3-Hydroxypiperidine Scaffold: Discovery & Synthetic Guide

The 4-Amino-3-hydroxypiperidine scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including G-protein coupled receptors (GPCRs) and microbial enzymes.

While often conflated with the pyrrolidine core found in fluoroquinolones like Gemifloxacin, this piperidine homologue has carved its own niche, particularly in the development of Histamine H3 receptor antagonists (e.g., JNJ-5207852) and next-generation antimalarials.

Part 1: Discovery and Medicinal Significance[1]

The "Privileged" Pharmacophore

The 4-amino-3-hydroxypiperidine moiety is prized for its ability to present a rigid, defined vector of hydrogen bond donors and acceptors. Unlike flexible linear amines, the piperidine ring locks the amino and hydroxyl groups into a specific conformation (cis or trans), allowing for:

-

High-Affinity Binding : The vicinal amino-alcohol motif mimics the transition states of peptide bond hydrolysis or binds tightly to polar pockets in receptors (e.g., the aspartic acid residue in GPCRs).

-

Solubility Enhancement : The secondary amine and hydroxyl group significantly lower logP, improving the aqueous solubility of lipophilic drug candidates.

-

Stereochemical Diversity : The scaffold possesses two chiral centers, offering four distinct stereoisomers ((3R,4R), (3S,4S), (3R,4S), (3S,4R)) to fine-tune biological activity.

Key Applications

-

Histamine H3 Antagonists : The scaffold is the core of JNJ-5207852 , a potent H3 receptor antagonist developed for narcolepsy and cognitive disorders. The cis-configuration is often critical for optimal receptor occupancy.

-

Next-Generation Antibiotics : While Gemifloxacin uses a pyrrolidine ring, the piperidine homologue is extensively patented for use in "hybrid" fluoroquinolones designed to overcome MRSA resistance by altering the bulk and polarity of the C7 substituent.

-

Antimalarials : Recent screens (e.g., Malaria Box) have identified this scaffold in inhibitors of Plasmodium falciparum PI4K kinase, a novel target for malaria elimination.

Part 2: Synthetic Evolution

The synthesis of 4-amino-3-hydroxypiperidine has evolved from "brute force" reduction of aromatic heterocycles to elegant, stereoselective biocatalysis.

Generation 1: Aromatic Reduction (The "Brute Force" Approach)

Early syntheses relied on the catalytic hydrogenation of 4-amino-3-hydroxypyridine or 3-hydroxy-4-pyridone .

-

Mechanism : High-pressure hydrogenation using Rhodium on Carbon (Rh/C) or Ruthenium (Ru) catalysts.

-

Limitation : This yields a racemic mixture of cis and trans isomers (typically favoring cis due to catalyst approach). Separation requires tedious chromatography or crystallization with chiral acids (e.g., tartaric acid).

Generation 2: Chiral Pool Synthesis (The "High Fidelity" Approach)

To secure specific enantiomers, chemists utilized naturally occurring chiral synthons like L-Aspartic Acid or D-Ribose .

-

Route : L-Aspartic acid is cyclized to a pyrrolidinone, then ring-expanded to the piperidine.

-

Advantage : Guarantees absolute stereochemistry.

-

Disadvantage : High step count (6-8 steps) and poor atom economy due to extensive protecting group manipulations.

Generation 3: Biocatalysis (The "Green" Approach)

The state-of-the-art method employs Ketoreductases (KREDs) to asymmetrically reduce 4-amino-3-oxopiperidine derivatives.

-

Mechanism : An enzyme selectively reduces the ketone to the alcohol, setting the stereochemistry at C3 and often dynamically resolving the C4 center.

-

Advantage : >99% ee/de, mild conditions, and scalability for manufacturing.

Part 3: Detailed Synthetic Protocols

Protocol A: Stereoselective Synthesis of cis-4-Amino-3-Hydroxypiperidine (Racemic)

Target: (±)-cis-4-amino-3-hydroxypiperidine dihydrochloride

Reagents : 4-Amino-3-hydroxypyridine, 5% Rh/Alumina, Acetic Acid, Hydrogen gas (50 psi).

-

Preparation : Dissolve 4-amino-3-hydroxypyridine (10.0 g) in glacial acetic acid (100 mL) in a high-pressure autoclave vessel.

-

Catalyst Addition : Carefully add 5% Rhodium on Alumina (1.0 g, 10 wt%). Caution: Rhodium catalysts can ignite methanol/air mixtures; use inert atmosphere.

-

Hydrogenation : Seal the vessel, purge with N2 (3x), then H2 (3x). Pressurize to 50 psi (3.4 bar) and heat to 60°C. Stir vigorously for 12 hours.

-

Workup : Cool to room temperature. Vent H2. Filter the catalyst through a Celite pad.

-

Isolation : Concentrate the filtrate under reduced pressure to a viscous oil. Dissolve in EtOH (50 mL) and add concentrated HCl (15 mL).

-

Crystallization : Cool to 0°C. The cis-isomer dihydrochloride salt precipitates. Filter and wash with cold EtOH/Et2O.

-

Note: The trans-isomer remains largely in the mother liquor.

-

Protocol B: Enantioselective Resolution (Chemical)

Target: (3S, 4S)-4-Amino-3-hydroxypiperidine (JNJ-Intermediate)

-

Free Basing : Dissolve the racemic cis-dihydrochloride (from Protocol A) in water, basify with NaOH to pH 12, and extract with n-butanol.

-

Resolution : Add Dibenzoyl-L-tartaric acid (1.0 eq) in methanol.

-

Crystallization : Heat to reflux to dissolve, then cool slowly to 20°C. The (3S, 4S) enantiomer forms a diastereomeric salt with the tartrate.

-

Recrystallization : Recrystallize from MeOH/Water (9:1) to upgrade chiral purity to >99% ee.

Part 4: Comparative Analysis of Methods

| Feature | Aromatic Reduction (Gen 1) | Chiral Pool (Gen 2) | Biocatalysis (Gen 3) |

| Starting Material | 4-Amino-3-hydroxypyridine | L-Aspartic Acid / Ribose | 4-Boc-amino-3-piperidone |

| Stereocontrol | Poor (Cis/Trans mix) | Excellent (Defined by SM) | Excellent (>99% ee/de) |

| Step Count | 1 Step + Resolution | 6-8 Steps | 1 Step |

| Scalability | High | Low | Very High |

| Cost | Low | High | Medium (Enzyme cost) |

| Primary Use | Commodity Reagents | Early Discovery | Industrial Mfg |

Part 5: Visualized Synthetic Pathways

Caption: Comparison of the industrial "Aromatic Reduction" route (top) versus the academic "Chiral Pool" route (bottom) for accessing the bioactive (3S,4S) scaffold.

References

-

JNJ-5207852 Discovery : Barbier, A. J., et al. "Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist."[1] British Journal of Pharmacology, 2004.[1]

-

Scaffold Synthesis Review : "Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance." Organic & Biomolecular Chemistry, 2012.

-

Antimalarial Applications : "2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase." Journal of Medicinal Chemistry, 2024.

-

Enzymatic Synthesis : "Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase." RSC Advances, 2015.

-

Gemifloxacin Structure Clarification : "Gemifloxacin: a new fluoroquinolone." Expert Opinion on Pharmacotherapy, 2004.

Sources

Thermodynamic & Physicochemical Profiling of 4-Amino-3-hydroxypiperidine

Executive Summary

4-Amino-3-hydroxypiperidine (CAS: 1391004-19-5 for generic stereochemistry) represents a critical chiral scaffold in the synthesis of kinase inhibitors, opioid analogs, and glycomimetics.[1] Its thermodynamic profile is defined by high polarity, stereochemical complexity (cis vs. trans isomers), and significant hygroscopicity. This guide provides a comprehensive analysis of its thermodynamic properties, offering experimentally grounded protocols for characterization. We move beyond simple data listing to explore the causality between its diamine/hydroxyl structure and its behavior in solid-state and solution phases.[1]

Chemical Identity & Stereochemical Architecture[1][2]

The thermodynamic behavior of 4-Amino-3-hydroxypiperidine is governed by its conformational flexibility and the ability to form intramolecular hydrogen bonds.[1]

-

Molecular Formula: C₅H₁₂N₂O

-

Molecular Weight: 116.16 g/mol

-

Key Isomers:

Structural Visualization

The following diagram illustrates the workflow for isolating and characterizing the specific stereoisomers, a critical first step before thermodynamic profiling.

Figure 1: Critical path for stereoisomer isolation prior to thermodynamic assessment.[1] Resolution is often required as commercial sources may supply racemates.

Thermodynamic Properties Profile

Solid-State Thermodynamics

The solid-state behavior of 4-Amino-3-hydroxypiperidine is dominated by its capacity for hydrogen bonding, leading to high lattice energy relative to its molecular weight.[1]

| Property | Value / Range | Technical Insight |

| Melting Point | 70–75 °C | Relatively low MP suggests a molecular lattice held by H-bonds but susceptible to disruption.[1] Sharpness indicates purity; broadening indicates hygroscopic water uptake.[1] |

| Enthalpy of Fusion ( | Not Reported | Est. 15–25 kJ/mol .[1] Determination via DSC is required for solubility modeling (see Protocol 4.1).[1] |

| Hygroscopicity | High | The molecule readily forms hydrates. Storage at 2–8°C under inert gas is mandatory to prevent deliquescence.[1] |

| Thermal Stability | < 150 °C | Stable up to MP.[1] Onset of degradation (oxidation of amine/dehydration) typically observed >150°C by TGA.[1] |

Solution Thermodynamics & Ionization

As a heterocyclic diamine with a vicinal hydroxyl group, the ionization behavior is complex. The molecule exists in three protonation states depending on pH:

-

pKa1 (Piperidine N): ~9.5 – 10.5 (Estimated).[1] The secondary amine is the most basic site.

-

pKa2 (Primary Amine): ~6.5 – 8.0 (Estimated).[1] The 4-amino group is less basic, further modulated by the electron-withdrawing inductive effect of the adjacent 3-hydroxyl group.[1]

-

LogP (Octanol/Water): < 0 (Highly Polar).[1] The presence of three polar centers (NH, NH₂, OH) ensures high water solubility and poor lipid permeability without derivatization.

Experimental Methodologies (Protocols)

To generate high-integrity data for your specific batch or isomer, follow these validated protocols.

Differential Scanning Calorimetry (DSC) for Purity &

Objective: Determine the absolute purity and heat of fusion to predict solubility in organic solvents.

-

Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

-

Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Hermetically seal to prevent moisture loss/gain during the run.

-

Protocol:

-

Analysis: Integrate the melting peak. The onset temperature (

) is the melting point.[1] Purity is calculated using the van't Hoff equation based on peak depression.

Potentiometric Titration for pKa Determination

Objective: Accurately resolve the overlapping pKa values of the diamine system.

-

System: Automated Titrator (e.g., Sirius T3 or Metrohm).

-

Solvent: 0.15 M KCl (aqueous) to maintain ionic strength.

-

Protocol:

-

Dissolve 5 mg of 4-Amino-3-hydroxypiperidine in 10 mL degassed water/KCl.

-

Acidify to pH 2.0 using 0.5 M HCl.

-

Titrate with 0.5 M KOH (CO₂-free) up to pH 12.0.

-

Data Processing: Use Bjerrum plots to identify inflection points.

-

-

Why this matters: The vicinal amino-alcohol motif can chelate metals.[1] Titration in the presence of Cu²⁺ can determine stability constants for metal scavenging applications.

Speciation & Solubility Diagram

The following graph illustrates the ionization states. Understanding this is crucial for extraction processes; the molecule is only extractable into organic solvents (like DCM) at pH > 11.[1]

Figure 2: pH-dependent speciation.[1] Extraction efficiency is maximized only when pH > pKa1.

Applications & Implications in Drug Development[5]

Synthesis Strategy

The thermodynamic instability of the free amine to oxidation necessitates the use of protecting groups (e.g., Boc, Cbz) during early synthesis.

-

Reaction Engineering: The 3-hydroxyl group provides a handle for directing stereoselective functionalization.[1] However, its H-bond donor capability can disrupt organometallic catalysts (e.g., Pd-catalyzed couplings).[1]

-

Recommendation: Mask the hydroxyl as a silyl ether (TBS/TBDPS) if thermodynamic solubility data indicates poor compatibility with non-polar reaction media.[1]

Formulation Stability

-

Salt Selection: The free base (MP 70-75°C) is low melting.[1] For drug formulation, converting to a Hydrochloride or Tartrate salt is recommended to raise the melting point (>150°C) and improve crystallinity, thereby enhancing thermodynamic stability and shelf-life.

References

-

Sigma-Aldrich. 4-Amino-3-hydroxypiperidine Product Specification & MSDS. (Accessed 2023).[1][3][4]

-

National Institute of Standards and Technology (NIST). Thermodynamic Data for Piperidine Derivatives. NIST Chemistry WebBook.[1]

-

PubChem. Compound Summary for 4-Amino-3-hydroxypiperidine (and stereoisomers). National Library of Medicine.[1] [1]

-

BenchChem. Trans-4-Amino-1-boc-3-hydroxypiperidine Properties and Applications.

-

Khalili, F., et al. (2009).[5] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K". Journal of Chemical & Engineering Data. (Provides comparative thermodynamic data for cyclic diamines).

Sources

- 1. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

Technical Guide: Solubility Profile & Solvent Selection for 4-Amino-3-hydroxypiperidine

[1]

Part 1: Executive Summary & Molecular Profile[1]

4-Amino-3-hydroxypiperidine is a critical chiral building block, most notably utilized in the synthesis of the fluoroquinolone antibiotic Gemifloxacin [1]. Its handling is complicated by its dual functionality (amine and hydroxyl groups) and its existence in multiple forms: the highly polar Free Base , the ionic Salt (typically Dihydrochloride), and lipophilic Protected intermediates (e.g., N-Boc).

Understanding the solubility differential between these forms is the key to efficient purification.[1] This guide provides a logic-based approach to solvent selection, moving beyond simple look-up tables to mechanistic understanding.[1]

Physicochemical Descriptors[1][2][3]

| Property | Value / Descriptor | Implications for Solubility |

| Molecular Formula | C₅H₁₂N₂O | Small, highly polar skeleton.[1] |

| Molecular Weight | 116.16 g/mol | Low MW favors solubility in small-molecule solvents.[1] |

| LogP (Free Base) | ~ -1.6 (Predicted) [2] | Hydrophilic. Prefers aqueous/polar phases.[1] Poor solubility in hexanes/ether.[1] |

| pKa (Piperidine NH) | ~ 10.5 - 11.0 | Highly basic.[1] Exists as a cation at neutral pH.[1] |

| pKa (Primary NH₂) | ~ 9.0 - 9.5 | Moderately basic.[1] |

| H-Bond Donors | 3 (NH, NH₂, OH) | Strong potential for crystal lattice energy; requires protic solvents to dissolve. |

Part 2: Solubility Data & Solvent Compatibility

The solubility of 4-Amino-3-hydroxypiperidine is strictly dependent on its protonation state and protecting group status.[1]

Comparative Solubility Matrix

The following table categorizes solubility based on the chemical form. This data is synthesized from patent literature regarding Gemifloxacin intermediates [1][3] and standard chemical principles for aminopiperidines.[1]

| Solvent Class | Specific Solvent | Free Base | Salt (2HCl) | N-Boc Protected |

| Water | Water (pH 7) | High (>100 mg/mL) | Very High | Low / Insoluble |

| Alcohols | Methanol | High | Moderate | High |

| Ethanol | Moderate | Low | High | |

| Isopropanol (IPA) | Low | Very Low | Moderate | |

| Chlorinated | Dichloromethane (DCM) | Moderate* | Insoluble | High |

| Polar Aprotic | DMSO / DMF | High | Soluble | High |

| Acetonitrile | Low | Insoluble | High | |

| Esters | Ethyl Acetate | Low | Insoluble | High |

| Ethers | THF | Low | Insoluble | High |

| Diethyl Ether / MTBE | Insoluble | Insoluble | Moderate | |

| Hydrocarbons | Hexane / Toluene | Insoluble | Insoluble | Low |

*Note: The free base has limited solubility in DCM compared to alcohols, but can be extracted into DCM from aqueous base if the aqueous phase is saturated with salt (salting out).

Dissolution Mechanism & Thermodynamics[1]

-

Free Base: Dissolution is driven by Hydrogen Bonding.[1] Solvents must be able to accept or donate H-bonds to disrupt the strong intermolecular lattice network of the amine/hydroxyl groups.[1]

-

Dihydrochloride Salt: Dissolution is driven by Ion-Dipole interactions.[1] High dielectric constant (

) is required.[1] -

N-Boc Derivative: The tert-butyl carbamate group masks the polar NH, significantly increasing lipophilicity (LogP shifts to positive values).

-

Best Solvents: DCM, Ethyl Acetate (Standard organic synthesis solvents).[1]

-

Part 3: Process Engineering & Purification Workflows

The drastic solubility difference between the salt and the free base is the primary lever for purification.

Visualization: Solubility-Driven Purification Logic[1]

The following diagram illustrates how to manipulate solvent systems to isolate the pure compound.

Figure 1: Purification workflow leveraging the solubility switch between the HCl salt (insoluble in organics) and the Free Base (extractable).

Protocol: Recrystallization of the Dihydrochloride Salt

Context: This method is used to purify the intermediate from organic impurities.

-

Dissolution: Suspend the crude 4-Amino-3-hydroxypiperidine dihydrochloride in a minimum volume of hot Methanol (approx. 60°C). If it does not fully dissolve, add Water dropwise until a clear solution is obtained.

-

Filtration: Filter the hot solution to remove mechanical impurities (insoluble particulates).[1]

-

Crystallization:

-

Isolation: Cool the slurry to 0-5°C for 2 hours. Filter the white crystalline solid and wash with cold Acetone/Ether.[1]

-

Drying: Dry under vacuum at 40°C. (Hygroscopic: Ensure desiccant is present).[1]

Protocol: Extraction of the Free Base

Context: Required when using the amine as a nucleophile in the next reaction step.

-

Basification: Dissolve the salt in a minimum amount of water.[1] Adjust pH to >12 using 50% NaOH or KOH solution.[1]

-

Solvent Selection: Use Dichloromethane (DCM) containing 5-10% Isopropanol (IPA) .[1]

-

Extraction: Extract the aqueous layer 3-4 times.[1] (Multiple extractions are critical due to high water solubility).[1]

-

Drying: Dry the combined organic layers over Anhydrous Sodium Sulfate (

). -

Concentration: Evaporate solvent under reduced pressure. Caution: The free base may be an oil or low-melting solid sensitive to oxidation.

Part 4: Experimental Determination (SOP)

If precise solubility values are required for a specific solvent mixture (e.g., for a reaction optimization Design of Experiments), use the Saturation Shake-Flask Method .

-

Preparation: Add excess solid 4-Amino-3-hydroxypiperidine to 5 mL of the target solvent in a glass vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours using a shaker or magnetic stirrer.

-

Sampling: Stop agitation and allow undissolved solid to settle (or centrifuge).

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

-

Quantification:

Part 5: References

-

Hong, C. Y., et al. (1997).[1] "Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines: synthesis and antibacterial activity of gemifloxacin."[1] Journal of Medicinal Chemistry. (Context: Synthesis of Gemifloxacin intermediates).[1]

-

PubChem Compound Summary. (2023). "3-Hydroxypiperidine and derivatives."[1][4][6][7][8][9] National Center for Biotechnology Information.[1]

-

Google Patents. (2010).[1] "Process for the preparation of gemifloxacin." US Patent Application US20100076193A1.[1] (Context: Solvents for deprotection and salt formation).[1]

-

BenchChem. (2023).[1] "Solubility of N-Boc-4-hydroxypiperidine in Organic Solvents." (Context: Solubility behavior of Boc-protected piperidines).

Sources

- 1. 3-Hydroxypiperidine | C5H11NO | CID 23293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 4. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 143900-43-0 | (R)-1-Boc-3-Hydroxypiperidine | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 7. Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate | 203503-03-1 | Benchchem [benchchem.com]

- 8. Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate | 203503-03-1 | Benchchem [benchchem.com]

- 9. Buy Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate | 203503-03-1 [smolecule.com]

Technical Guide: Molecular Architecture and Synthetic Utility of 4-Amino-3-hydroxypiperidine

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 4-Amino-3-hydroxypiperidine, a bifunctional heterocyclic scaffold critical to modern drug discovery.[1][2] Characterized by two chiral centers at C3 and C4, this moiety serves as a pharmacophore in kinase inhibitors, HCV assembly modulators, and antibacterial agents. This document details the stereochemical imperatives, electronic properties, and validated synthetic protocols required to utilize this scaffold effectively in medicinal chemistry campaigns.

Molecular Architecture & Stereochemistry

Core Connectivity and Chirality

The 4-amino-3-hydroxypiperidine scaffold contains two contiguous stereocenters, giving rise to four distinct stereoisomers: the cis-enantiomers ((3R,4S) and (3S,4R)) and the trans-enantiomers ((3R,4R) and (3S,4S)).[1] The relative stereochemistry dictates the spatial vectoring of the hydrogen-bond donor (OH) and acceptor/donor (NH₂) motifs, which is the primary determinant of biological activity.

Conformational Analysis

The piperidine ring predominantly adopts a chair conformation to minimize torsional strain. The stability and preferred chair flip are governed by the A-values of the substituents and intramolecular hydrogen bonding (IMHB).

-

Trans-Isomers ((3R,4R) / (3S,4S)):

-

Diequatorial Conformer: The most stable conformer places both the C3-hydroxyl and C4-amino groups in equatorial positions.[1] This arrangement minimizes 1,3-diaxial interactions but distances the functional groups, limiting IMHB.

-

Diaxial Conformer: Less stable due to steric strain, but brings the OH and NH₂ groups into closer proximity, potentially allowing for a weak IMHB.

-

Medicinal Utility: The diequatorial trans-isomer is a "linear" vector, often used to span distinct pockets in an enzyme active site (e.g., ribose pocket in kinases).

-

-

Cis-Isomers ((3R,4S) / (3S,4R)):

-

Axial-Equatorial Conformer: One substituent is axial and the other equatorial.[1]

-

IMHB Stabilization: The cis arrangement facilitates a strong intramolecular hydrogen bond between the C3-OH and C4-NH₂, stabilizing the structure and reducing the entropic penalty upon binding to a protein target. This "pre-organized" conformation is often exploited in GPCR ligands.

-

Visualization of Conformational Dynamics

The following diagram illustrates the energy landscape and synthetic divergence of the isomers.

Caption: Conformational preference and resulting medicinal chemistry applications for cis and trans isomers.

Electronic Properties & Bonding Profile

The physicochemical properties of 4-amino-3-hydroxypiperidine are influenced by the inductive effect of the hydroxyl group on the vicinal amine.[1]

Basicity and Ionization

Understanding the pKa values is critical for predicting ionization state at physiological pH (7.4).

| Functional Group | Approx. pKa | Electronic Influence |

| N1 (Piperidine) | ~10.8 - 11.0 | Typical secondary amine basicity.[1] Highly protonated at pH 7.4. |

| N4 (Primary Amine) | ~9.5 - 9.8 | Lower than typical alkyl amines (~10.[1]5) due to the electron-withdrawing inductive effect (-I) of the vicinal C3-hydroxyl group.[1] |

| O3 (Hydroxyl) | ~15-16 | Acts as a H-bond donor/acceptor.[1] Does not ionize at physiological pH. |

Chelation Potential

The 1,2-aminoalcohol motif (specifically in the cis configuration) forms a bidentate ligand capable of chelating divalent metal ions (e.g., Zn²⁺, Mg²⁺). This property is relevant for inhibitors targeting metalloenzymes or when considering assay interference.

Synthetic Methodologies & Structural Validation[1][3]

To ensure scientific integrity, we present two distinct, self-validating protocols for accessing the trans and cis isomers.

Protocol A: Trans-Selective Synthesis (Epoxide Opening)

This route relies on the stereospecific anti-opening of an epoxide by a nitrogen nucleophile (Fürst-Plattner rule), guaranteeing trans stereochemistry.[1]

Target: trans-4-Amino-1-Boc-3-hydroxypiperidine Starting Material: N-Boc-3,4-epoxypiperidine (derived from N-Boc-1,2,3,6-tetrahydropyridine).[1]

Step-by-Step Workflow:

-

Epoxidation: Treat N-Boc-1,2,3,6-tetrahydropyridine with m-CPBA in DCM at 0°C.

-

Validation: 1H NMR shows disappearance of alkene protons.

-

-

Ring Opening: React the epoxide with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in aqueous ethanol at reflux.

-

Reduction: Hydrogenation of the azide (H₂, Pd/C) in MeOH.

Protocol B: Cis-Selective Synthesis (Reductive Amination)

This route utilizes the steric bulk of the protecting group to direct hydride attack.

Target: cis-4-Amino-1-Boc-3-hydroxypiperidine Starting Material: N-Boc-3-hydroxy-4-piperidone (or protected ether variant).[1]

Step-by-Step Workflow:

-

Imine Formation: Condense ketone with benzylamine (BnNH₂) in DCE.

-

Reduction: Add NaBH(OAc)₃ at 0°C.

-

Stereocontrol: The hydride attacks from the face opposite the C3-hydroxyl/alkoxy group, yielding the cis isomer as the major product.

-

-

Deprotection: Hydrogenolysis (H₂, Pd(OH)₂) removes the benzyl group.

Synthetic Pathway Diagram

Caption: Divergent synthetic pathways for accessing specific stereoisomers.[5]

Medicinal Chemistry Applications

Kinase Inhibition (The Ribose Pocket)

In kinase drug discovery, the trans-4-amino-3-hydroxypiperidine motif mimics the ribose ring of ATP.[1]

-

Mechanism: The C3-hydroxyl group forms a hydrogen bond with the conserved glutamate in the kinase hinge region or the ribose-binding pocket (e.g., Lys/Glu pair).

-

Case Study (Malaria): In the development of Plasmodium falciparum PI4K inhibitors, this scaffold was optimized to bind into the ribose pocket, where the trans-configuration was essential for maintaining the correct vector to the hinge region while projecting the piperidine nitrogen towards solvent for solubility [1].

HCV Assembly Inhibitors

The 4-aminopiperidine scaffold serves as a core linker in Hepatitis C Virus (HCV) assembly inhibitors.

-

Function: It links a hydrophobic aryl group (targeting the viral capsid protein) with a polar headgroup. The 3-hydroxyl group modulates the basicity of the central nitrogen and provides a handle for tuning metabolic stability (blocking P450 oxidation sites) [2].

N-Type Calcium Channel Blockers

Derivatives of 4-aminopiperidine have been synthesized as N-type calcium channel blockers for neuropathic pain.[1]

-

SAR Insight: The introduction of the 3-hydroxyl group in a cis configuration restricts the conformational flexibility of the piperidine ring, locking the N-substituents into a bioactive conformation that fits the channel pore [3].

References

-

2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation. Journal of Medicinal Chemistry. (2024).[1] Link

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Infectious Diseases. (2015).[1] Link

-

Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers. Journal of Medicinal Chemistry. (2004). Link

-

Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. (2012). Link

-

Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction. Applied Biochemistry and Biotechnology. (2017). Link

Sources

- 1. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration [beilstein-journals.org]

- 6. achemblock.com [achemblock.com]

A Senior Application Scientist's Guide to Quantum Mechanical Calculations for 4-Amino-3-hydroxypiperidine in Drug Discovery

Introduction: The Significance of the Piperidine Scaffold and the Role of Quantum Mechanics

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in drug design. 4-Amino-3-hydroxypiperidine, in particular, presents a chiral structure with multiple functional groups—a secondary amine, a primary amine, and a hydroxyl group—that can be pivotal for establishing specific interactions with biological targets.[2][3] Understanding the three-dimensional structure, electronic properties, and reactivity of this molecule at a quantum level is paramount for its effective utilization in the development of novel therapeutics.[4]

Quantum mechanics (QM) offers a powerful lens to investigate molecular systems with high accuracy, transcending the limitations of classical molecular mechanics.[5][6] By solving the Schrödinger equation (or approximations thereof), we can elucidate the electronic structure of molecules, which governs their geometry, stability, and reactivity.[7] For drug discovery, QM methods like Density Functional Theory (DFT) are invaluable for predicting molecular properties that are critical for drug-receptor interactions, such as conformational energies, charge distributions, and sites susceptible to metabolic attack.[8][9][10] This guide provides an in-depth technical overview of performing and interpreting quantum mechanical calculations on 4-Amino-3-hydroxypiperidine, tailored for researchers and scientists in drug development.

The Computational Strategy: A Step-by-Step Workflow

A robust computational investigation of 4-Amino-3-hydroxypiperidine involves a multi-step process. The following workflow ensures a comprehensive analysis of the molecule's properties.

Figure 1: A generalized workflow for the quantum mechanical characterization of 4-Amino-3-hydroxypiperidine.

Experimental Protocols: A Detailed Methodological Guide

The following protocols outline the practical steps for conducting quantum mechanical calculations on 4-Amino-3-hydroxypiperidine. These steps are designed to be self-validating, ensuring the reliability of the obtained results.

Protocol 1: Conformational Analysis

The conformational landscape of 4-Amino-3-hydroxypiperidine is complex due to the flexible piperidine ring and the rotatable bonds of the substituents. Identifying the global minimum energy conformation and other low-energy conformers is crucial, as these are the most likely to be biologically active.

Step-by-Step Methodology:

-

Initial Structure Generation: Build the 3D structure of 4-Amino-3-hydroxypiperidine using a molecular editor. Given the stereocenters, ensure the correct chirality is represented. For a comprehensive study, both enantiomers and diastereomers should be considered.

-

Molecular Mechanics Conformational Search: Perform an initial conformational search using a molecular mechanics force field (e.g., MMFF94). This is a computationally less expensive way to explore a wide range of possible conformations.

-

Clustering and Selection: Cluster the resulting conformers based on root-mean-square deviation (RMSD) and select the unique, low-energy conformers for further QM calculations.

-

Geometry Optimization with DFT: For each selected conformer, perform a geometry optimization using a suitable DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[11][12] For higher accuracy, especially when considering non-covalent interactions, dispersion-corrected functionals like B3LYP-D3 or functionals from the M06 family are recommended.[11][13]

-

Frequency Analysis: After each geometry optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface. The calculated vibrational frequencies can also be compared with experimental infrared (IR) or Raman spectra for validation.[14]

Protocol 2: Electronic Structure and Reactivity Descriptors

Once the lowest energy conformer is identified, a more detailed analysis of its electronic properties can be performed.

Step-by-Step Methodology:

-

Single Point Energy Calculation: Using the optimized geometry of the lowest energy conformer, perform a single point energy calculation with a larger, more flexible basis set (e.g., 6-311++G(d,p)) to obtain a more accurate electronic energy.[15]

-

Frontier Molecular Orbital (FMO) Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP) Mapping: Calculate and visualize the MEP on the electron density surface. The MEP map reveals the charge distribution and identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These regions are crucial for understanding non-covalent interactions with a biological target.[8]

-

Calculation of Quantum Chemical Descriptors: From the output of the QM calculations, various descriptors relevant to drug-likeness and reactivity can be derived.

Data Presentation and Interpretation

The quantitative data obtained from the QM calculations should be summarized in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Calculated Properties of the Most Stable Conformer of 4-Amino-3-hydroxypiperidine

| Property | Calculated Value | Significance in Drug Design |

| Relative Energy (kcal/mol) | 0.00 | Most probable conformation for receptor binding. |

| Dipole Moment (Debye) | [Hypothetical Value] | Influences solubility and membrane permeability. |

| HOMO Energy (eV) | [Hypothetical Value] | Relates to susceptibility to oxidation. |

| LUMO Energy (eV) | [Hypothetical Value] | Relates to susceptibility to reduction. |

| HOMO-LUMO Gap (eV) | [Hypothetical Value] | Indicator of chemical stability and reactivity. |

| Molecular Electrostatic Potential | See Figure 3 | Identifies sites for hydrogen bonding and other non-covalent interactions. |

Note: The hypothetical values would be replaced with actual data from the calculations.

Visualization of Key Molecular Properties

Visual representations are essential for interpreting the results of QM calculations.

Figure 2: The relationship between calculated quantum mechanical properties of 4-Amino-3-hydroxypiperidine and their implications for drug design.

Trustworthiness and Self-Validation

The protocols described in this guide are designed to be inherently self-validating. The frequency analysis in Protocol 1 ensures that the identified conformers are true energy minima. Furthermore, the use of well-established DFT functionals and basis sets provides a high degree of confidence in the accuracy of the calculated electronic properties.[5][6] For critical applications, it is advisable to benchmark the chosen level of theory against higher-level QM methods or experimental data where available.

Conclusion: From Quantum Insights to Rational Drug Design

Quantum mechanical calculations provide a detailed and accurate picture of the intrinsic properties of 4-Amino-3-hydroxypiperidine. By understanding its conformational preferences, electronic structure, and reactivity, drug development professionals can make more informed decisions in the design of novel therapeutics. The insights gained from these calculations can guide lead optimization, predict potential metabolic liabilities, and ultimately contribute to the development of safer and more effective medicines. The integration of QM methods into the drug discovery workflow is no longer a niche academic exercise but a valuable tool for accelerating the path to new pharmaceuticals.[16]

References

- MDPI. (n.d.). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions.

- Sigma-Aldrich. (n.d.). 4-Amino-3-hydroxypiperidine 95.

- IJSDR. (n.d.). APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN.

- PubMed Central. (n.d.). An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide.

- PubMed. (2021, May 7). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing.

- Wikipedia. (n.d.). Basis set (chemistry).

- Wikipedia. (n.d.). List of quantum chemistry and solid-state physics software.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance.

- PubMed. (2012, July 21). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance.

- PubMed Central. (2025, April 1). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations.

- Ames Laboratory. (n.d.). GAMESS: Open Source Quantum Chemistry Software.

- ResearchGate. (2026, January 12). Conformational Analysis and DFT Investigations of 1-(4-Fluorophenyl)Piperazine by ELF and LOL, Inhibitory activity against Alzheimer's Disease, and ADME Prediction.

- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Unknown Source. (n.d.).

- MDPI. (n.d.). The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State.

- Longdom Publishing. (n.d.). Role of DFT in Drug Design: A Mini Review.

- ChemicalBook. (2025, July 17). N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis.

- OpenEye Scientific. (n.d.). Quantum Mechanics Software Tools.

- ACS Publications. (2022, December 14). Benchmarking Gaussian Basis Sets in Quantum-Chemical Calculations of Photoabsorption Spectra of Light Atomic Clusters.

- arXiv. (2025, May 1). [2501.03766v3] [quant-ph].

- PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.

- NIH. (n.d.). Quantum mechanics implementation in drug-design workflows: does it really help?.

- Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

- ORCA. (n.d.). Online Research @ Cardiff.

- Q-Chem. (n.d.). Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry.

- SciSpace. (n.d.). Basis Set Selection for Molecular Calculations.

- Wikipedia. (n.d.). Piperidine.

- MDPI. (n.d.). Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity.

- SciSpace. (n.d.). The application of quantum mechanics in structure-based drug design.

- ResearchGate. (n.d.). (PDF) Applications of Quantum Mechanics In Drug Design.

- RSC Publishing. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.

- Reddit. (2025, January 12). What software packages do working physicists use do quantum mechanical calculations?.

- Journal of Medicinal and Chemical Sciences. (n.d.). Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors.

- MDPI. (2022, March 8). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase.

- Ju Li Group. (n.d.). Basis Set Selection for Molecular Calculations.

- ResearchGate. (n.d.). Quantum mechanical calculations a, The theozyme and fragments of the reacting amine and thioester reactants.

- Earth.com. (2026, January 29). Scientists develop AI that designs molecules ten times faster.

- MDPI. (n.d.). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. ijsdr.org [ijsdr.org]

- 7. Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors [jmchemsci.com]

- 8. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. mdpi.com [mdpi.com]

- 11. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]